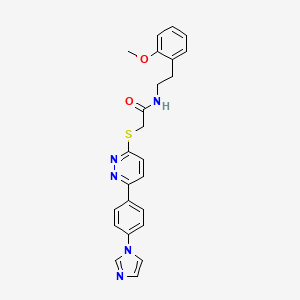
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tert-butyl (substituted benzamido)phenylcarbamate . These types of compounds are synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve electrophilic aromatic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .
Wissenschaftliche Forschungsanwendungen
Hetero-Cope Rearrangement in Synthesis
Hetero-Cope rearrangement of related compounds, like 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of ortho-bromoaniline derivatives. These derivatives are then used to create highly water-soluble nitroxides, showcasing the compound's significance in advanced organic synthesis processes (Marx & Rassat, 2002).
Role in Chiral Auxiliary Synthesis
The compound and its variations serve as crucial intermediates in the synthesis of chiral auxiliaries. These auxiliaries are used to enhance selectivity in chemical reactions, especially in peptide synthesis, highlighting its application in stereoselective and enantioselective synthesis (Studer, Hintermann, & Seebach, 1995).
Application in Schiff Base Compounds
This compound is a precursor in the synthesis of Schiff base compounds. These compounds have diverse applications, including their use in coordination chemistry and as ligands in various metal complexes (Çolak et al., 2021).
Use in Small Molecule Anticancer Drugs
It is a vital intermediate in the creation of small molecule anticancer drugs, showcasing its importance in medicinal chemistry. This application emphasizes its role in the development of novel therapeutic agents (Zhang et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve palladium as a catalyst .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions, which this compound may be involved in, are known for their mild and functional group tolerant reaction conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromoanilino)-4-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-7-5-4-6-13(14)18/h4-7,20H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXNUWUBDUTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)


![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2382142.png)
![(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B2382143.png)


![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)
![3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2382148.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)


